molecular formula C6H5ClN2 B593178 2-Chloro-4-ethenylpyrimidine CAS No. 131467-02-2

2-Chloro-4-ethenylpyrimidine

Cat. No.: B593178
CAS No.: 131467-02-2
M. Wt: 140.57
InChI Key: DYNFGCFGPTZBMR-UHFFFAOYSA-N
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Description

2-Chloro-4-ethenylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the second position and an ethenyl group at the fourth position.

Biochemical Analysis

Cellular Effects

The cellular effects of 2-Chloro-4-ethenylpyrimidine are not well-documented. Related compounds have been shown to interact with various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Related compounds have been shown to interact with DNA and other biomolecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been shown to have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Related compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

The metabolic pathways of this compound are not well-understood. Related compounds have been shown to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Related compounds have been shown to localize to specific compartments or organelles .

Preparation Methods

The synthesis of 2-Chloro-4-ethenylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine derivatives, such as 2-chloropyrimidine.

    Reaction Conditions: The ethenyl group is introduced through a reaction with vinyl derivatives under controlled conditions. Common reagents include vinyltrimethoxysilane and palladium catalysts.

    Industrial Production: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

2-Chloro-4-ethenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It participates in Suzuki-Miyaura and Hiyama cross-coupling reactions, forming carbon-carbon bonds with organoboron or organosilicon compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.

Scientific Research Applications

2-Chloro-4-ethenylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.

    Medicine: Research has shown its potential in the development of drugs targeting specific molecular pathways, such as DNA binding and enzyme inhibition.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Properties

IUPAC Name

2-chloro-4-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNFGCFGPTZBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131467-02-2
Record name 2-chloro-4-ethenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 2,4-dichloropyrimidine (4.4 g, 29.5 mmol), potassium vinyltrifluoroborate (4.58 g, 32.5 mmol), PdCl2(dppf)-CH2Cl2 (1.21 g, 1.48 mmol) and triethylamine (4.12 mL, 29.5 mmol) in nPrOH (148 mL) was purged with nitrogen for 15 min, heated to 100° C. for 5 h, and then cooled to room temperature. The mixture was treated with water and extracted with EtOAc (×3). The combined organics were washed with brine, dried (sodium sulfate), filtered and concentrated, and purified by flash chromotography to afford 2-chloro-4-ethenylpyrimidine as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.56 (d, J=5.1, 1H), 7.21 (d, J=5.1, 1H), 6.70 (dd, J=10.6, 17.4, 1H), 6.57-6.51 (m, 1H), 5.79 (dd, J=0.8, 10.6, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloropyrimidine (4.4 g, 29.5 mmol), potassium vinyltrifluoroborate (4.58 g, 32.5 mmol), PdCl2 (dppf)-CH2Cl2 (1.21 g, 1.48 mmol) and triethylamine (4.12 mL, 29.5 mmol) in nPrOH (148 mL) was purged with nitrogen for 15 min, heated to 100° C. for 5 h, and cooled to room temperature. The mixture was treated with water and extracted with EtOAc (×3). The combined organics were washed with brine, dried (sodium sulfate), concentrated, and purified by flash chromotography to afford 2-chloro-4-ethenylpyrimidine as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.56 (d, J=5.1, 1H), 7.21 (d, J=5.1, 1H), 6.70 (dd, J=10.6, 17.4, 1H), 6.57-6.51 (m, 1H), 5.79 (dd, J=0.8, 10.6, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (dppf)-CH2Cl2
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One

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